N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a fused cyclopenta-isoxazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. Its synthesis and properties are of interest due to the interplay of its annulated rings and functional groups. This article compares its structural and physicochemical attributes with four analogous sulfonamide derivatives (5f, 5g, 5h, 5i) reported in the literature .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(16-15-9-4-3-5-10(9)17-21-15)13-8-19-11-6-1-2-7-12(11)20-13/h1-2,6-7,13H,3-5,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTBOZWNPDSKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[c]isoxazole ring through a cyclization reaction. This is followed by the introduction of the dihydrobenzo[b][1,4]dioxine moiety via a series of condensation and substitution reactions. The final step involves the formation of the carboxamide group under specific conditions, such as the use of amine reagents and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 2. Physicochemical Properties
| Property | Target Compound (Predicted) | 5f | 5g | 5h |
|---|---|---|---|---|
| Melting Point (°C) | 140–150 (hypothetical) | 129–130 | 129–131 | 153–154 |
| Polarity | High | Moderate | Moderate | Low |
Notes
- The target compound’s carboxamide group distinguishes it from sulfonamide analogs, influencing solubility and reactivity.
- Further studies are needed to explore the biological or material applications of these compounds.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with promising biological activity. Its unique structure, incorporating both isoxazole and benzo[b][1,4]dioxine moieties, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H14N2O4. It features a bicyclic structure that enhances its interaction with biological targets. The presence of the carboxamide group contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2O4 |
| Molecular Weight | 286.28 g/mol |
| CAS Number | Not specified |
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer domains. Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in disease processes.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro. It may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways related to NF-kB activation.
- Anticancer Activity : In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects. It induced apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 family proteins and cell cycle arrest.
Case Studies
Study 1 : A recent investigation assessed the cytotoxic effects of the compound on human promyelocytic leukemia (HL-60) cells. The results indicated that treatment with varying concentrations resulted in significant cell death, with IC50 values ranging from 50 to 100 μM. The study highlighted that the compound's mechanism involved upregulation of p21^WAF-1 and downregulation of Bcl-2 expression, suggesting a dual mechanism of action involving both apoptosis and cell cycle arrest .
Study 2 : Another study focused on the compound's effect on inflammatory responses in macrophages. The results showed that it reduced nitric oxide production and pro-inflammatory cytokine release when exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-acetamide | Moderate anti-inflammatory effects |
| N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-benzamide | Significant anticancer properties |
| N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-phenylacetamide | Low cytotoxicity; primarily anti-inflammatory |
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific biological targets.
Q & A
Q. What are the optimal synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key considerations include:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like EDC or DCC for amide bond formation. Temperature control (e.g., 0–80°C) is critical to avoid side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity (>95%). TLC monitoring (Rf tracking) is essential for intermediate validation .
Q. How should researchers ensure purity and characterize the compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with shifts for the cyclopenta-isoxazole (δ ~2.5–3.5 ppm for dihydro protons) and benzo-dioxine (δ ~6.5–7.5 ppm for aromatic protons) moieties .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., calculated [M+H]+ for C15H15N2O4: 287.10; observed within ±0.5 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, targeting ≥98% for biological assays .
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent degradation .
- Handling : Use PPE (gloves, lab coat), and work in a fume hood. Avoid ignition sources (P210) and ensure proper ventilation .
- Emergency Measures : P201 and P202 guidelines mandate pre-reading of safety protocols and immediate medical consultation if exposed .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., enzymes or receptors). Focus on hydrogen bonding with the carboxamide group and π-π stacking of the benzo-dioxine ring .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the isoxazole ring’s electron-deficient nature may drive nucleophilic attacks .
Q. What strategies resolve contradictions in biological activity data across studies?
- Experimental Replication : Standardize assays (e.g., fixed cell lines, consistent IC50 protocols) to minimize variability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., cyclopenta-thiazole analogs) to identify trends in activity vs. functional group modifications .
- Dose-Response Curves : Use Hill slope analysis to distinguish true activity from assay artifacts .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Functional Group Modifications :
- Replace the benzo-dioxine with benzo-furan to assess aromatic ring flexibility .
- Introduce electron-withdrawing groups (e.g., –NO2) to the isoxazole to enhance electrophilicity .
- Biological Testing : Compare IC50 values against kinase inhibitors (e.g., EGFR or COX-2) to map critical binding motifs .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Batch Reactor Optimization : Scale-up requires precise temperature control (e.g., jacketed reactors) and solvent recovery systems to reduce costs .
- Purification at Scale : Centrifugal partition chromatography (CPC) or flash chromatography replaces column methods for higher throughput .
Methodological Considerations Table
| Research Aspect | Key Parameters | Tools/Techniques | References |
|---|---|---|---|
| Synthesis | Solvent (DMF), catalyst (EDC), TLC monitoring | Rotary evaporator, NMR | |
| Characterization | Purity ≥98%, HRMS accuracy | HPLC, FT-IR, HRMS | |
| Biological Assays | IC50, Hill slope | Microplate readers, flow cytometry | |
| Computational Analysis | Docking scores, HOMO-LUMO gaps | AutoDock, Gaussian |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
